![molecular formula C14H26O2S2 B14587933 1,1'-[Disulfanediylbis(methylene)]di(cyclohexan-1-ol) CAS No. 61576-55-4](/img/structure/B14587933.png)
1,1'-[Disulfanediylbis(methylene)]di(cyclohexan-1-ol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[Disulfanediylbis(methylene)]di(cyclohexan-1-ol) is an organic compound characterized by the presence of two cyclohexanol groups connected via a disulfide bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-[Disulfanediylbis(methylene)]di(cyclohexan-1-ol) typically involves the reaction of cyclohexanol with a disulfide-containing reagent. One common method is the reaction of cyclohexanol with formaldehyde and hydrogen sulfide under acidic conditions to form the disulfide bridge . The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-quality 1,1’-[Disulfanediylbis(methylene)]di(cyclohexan-1-ol) .
Chemical Reactions Analysis
Types of Reactions: 1,1’-[Disulfanediylbis(methylene)]di(cyclohexan-1-ol) undergoes various chemical reactions, including:
Oxidation: The disulfide bridge can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bridge can be reduced to form thiols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols.
Substitution: Formation of ethers or esters.
Scientific Research Applications
1,1’-[Disulfanediylbis(methylene)]di(cyclohexan-1-ol) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its disulfide bridge.
Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting oxidative stress.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1’-[Disulfanediylbis(methylene)]di(cyclohexan-1-ol) involves its ability to undergo redox reactions due to the presence of the disulfide bridge. This allows it to interact with various molecular targets, including enzymes and proteins involved in redox signaling pathways. The compound can modulate the activity of these targets, leading to potential therapeutic effects .
Comparison with Similar Compounds
- 1,1’-[Disulfanediylbis(methylene)]bis(4-fluorobenzene)
- 1,1’-[Disulfanediylbis(methylene)]bis(4-chlorobenzene)
- 1,1’-[Disulfanediylbis(methylene)]bis(2,4,6-trimethylbenzene)
Comparison: 1,1’-[Disulfanediylbis(methylene)]di(cyclohexan-1-ol) is unique due to the presence of cyclohexanol groups, which impart specific steric and electronic properties. This distinguishes it from other similar compounds that may have different substituents, leading to variations in reactivity and applications .
Properties
CAS No. |
61576-55-4 |
|---|---|
Molecular Formula |
C14H26O2S2 |
Molecular Weight |
290.5 g/mol |
IUPAC Name |
1-[[(1-hydroxycyclohexyl)methyldisulfanyl]methyl]cyclohexan-1-ol |
InChI |
InChI=1S/C14H26O2S2/c15-13(7-3-1-4-8-13)11-17-18-12-14(16)9-5-2-6-10-14/h15-16H,1-12H2 |
InChI Key |
QOFRIILLCOUFIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CSSCC2(CCCCC2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-Nitroanilino)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B14587873.png)
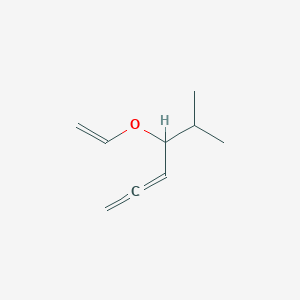
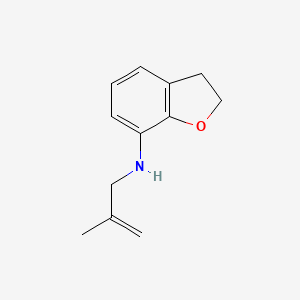
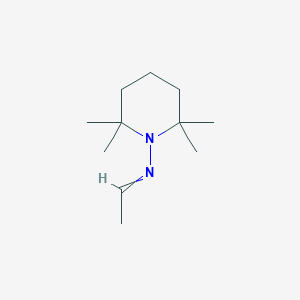
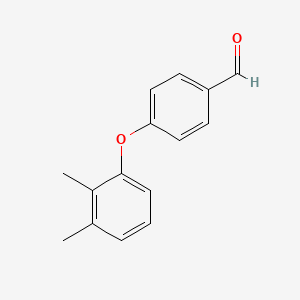
![N-[2-(2-Hydrazinylidenepropanoyl)phenyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14587895.png)
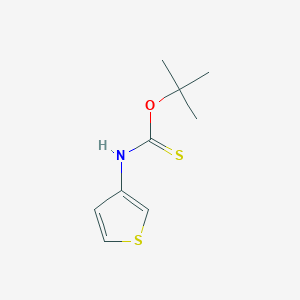
![2-[4-(Butan-2-yl)-4-hydroxy-5-methylhept-2-en-2-yl]phenol](/img/structure/B14587913.png)
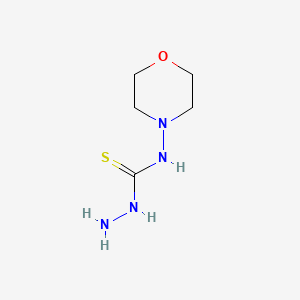
![7-Phenylspiro[3.5]nona-5,8-diene-7-carboxylic acid](/img/structure/B14587924.png)
![1-(Benzylamino)-3-[(2-methyl-1,3-benzoxazol-6-yl)oxy]propan-2-ol](/img/structure/B14587935.png)

![2,7-Dioxabicyclo[3.2.0]hept-3-ene-6-carboxylic acid, butyl ester](/img/structure/B14587949.png)
